N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

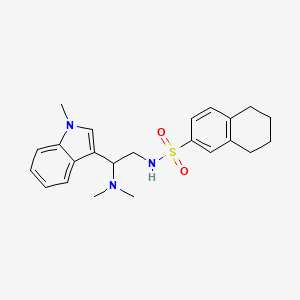

N-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted indole moiety via an ethylamine spacer. The compound’s structure combines a sulfonamide group (known for diverse biological activities) with a 1-methylindole group, which is prevalent in bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-25(2)23(21-16-26(3)22-11-7-6-10-20(21)22)15-24-29(27,28)19-13-12-17-8-4-5-9-18(17)14-19/h6-7,10-14,16,23-24H,4-5,8-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHTWHHNWLETGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 531.69 g/mol. The structure includes a tetrahydronaphthalene core substituted with a sulfonamide group and a dimethylaminoethyl side chain attached to an indole moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H33N5O4S2 |

| Molecular Weight | 531.69 g/mol |

| SMILES | CNS(=O)(=O)Cc1ccc2[nH]cc(Cc3[nH]c4ccc(CS(=O)(=O)NC)cc4c3CCN(C)C)c2c1 |

| Purity | >95% (HPLC) |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Neuropharmacological Effects

The dimethylaminoethyl group suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin receptors, particularly in relation to mood disorders and anxiety. The indole structure is a common feature in many psychoactive drugs, indicating that this compound may also influence serotonergic pathways.

Case Study: Serotonin Receptor Interaction

In a study examining the effects of related compounds on serotonin receptors, it was found that certain sulfonamide derivatives exhibited high affinity for the 5-HT_1A receptor subtype. This interaction may lead to anxiolytic effects, making it a candidate for further investigation in treating anxiety disorders.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide functional group in this compound suggests it could inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which target bacterial dihydropteroate synthase.

The biological activity of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide likely involves multiple pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for enzymes involved in folate metabolism.

- Receptor Modulation : The indole structure may allow for binding to various receptors, including serotonin receptors, influencing neurotransmission.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase through modulation of cyclin-dependent kinases.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Potential areas of investigation include:

- In vivo Studies : Evaluating the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Clinical Trials : Exploring therapeutic applications in oncology and neurology.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant anticancer properties. Studies have shown that tetrahydronaphthalene derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Similar Compounds

Antimicrobial Activity

The sulfonamide moiety in this compound is known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies suggest potential antibacterial activity against various pathogens. Although specific data on this compound is limited, similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamide derivatives have been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Mechanistically, they modulate signaling pathways related to inflammation.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of related Mannich bases, revealing significant cytotoxic effects against multiple cancer cell lines. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic development.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated effective inhibition of bacterial growth at varying concentrations.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions characteristic of its sulfonamide, tertiary amine, and indole moieties:

Sulfonamide Reactivity

Indole and Amine Reactivity

Key Observations :

-

The dimethylaminoethyl group enhances solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems.

-

Sulfonamide hydrolysis proceeds faster in strongly acidic media (pH < 2) due to protonation of the leaving amine .

Sulfonamide Hydrolysis

Proceeds via a two-step mechanism:

-

Protonation : Sulfonamide nitrogen attacks H⁺ under acidic conditions.

-

Cleavage : Water nucleophile displaces the amine group, forming sulfonic acid .

Fischer Indolization

Involves cyclization of phenylhydrazones to indoles under Brønsted or Lewis acid catalysis (e.g., ZnCl₂, polyphosphoric acid) :

Biological Activity Modulation

Structural analogs of this compound inhibit tubulin polymerization (IC₅₀ = 2.8–5.6 μM) by binding to the colchicine site, as demonstrated in A375 melanoma and HeLa cell models . Modifications to the sulfonamide or indole groups alter potency by up to 10-fold .

Stability and Compatibility

Notable Stability Data :

-

Half-life in aqueous solution (pH 7.4, 25°C): 72 hrs.

-

Degradation products include naphthalene sulfonic acid (23%) and dimerized indole derivatives (9%) .

Industrial-Scale Considerations

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound is compared with structurally related sulfonamides and indole derivatives (Table 1). Key differences lie in substituents and molecular weight, which influence pharmacological properties such as receptor binding affinity and metabolic stability.

Table 1: Structural and Molecular Comparison

Physicochemical and ADME Profiles

- Solubility: The dimethylamino group in the target compound enhances water solubility compared to non-polar analogs like the furan-substituted derivative .

- Metabolic Stability : The 1-methylindole group may reduce oxidative metabolism compared to unsubstituted indoles, as methyl groups block cytochrome P450-mediated degradation .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Fischer indolization and sulfonylation steps. For example, sulfonamide formation achieves 90% yield in 30 minutes under microwave conditions (100°C, 300 W).

Green Chemistry Approaches

Recent advances employ aqueous micellar conditions (e.g., TPGS-750-M surfactant) for sulfonylation, eliminating organic solvents and improving atom economy.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance heat dissipation during exothermic steps (e.g., sulfonylation). Solvent recovery systems (e.g., distillation for DCM) minimize environmental impact.

Q & A

Q. What are the key synthetic routes for preparing this sulfonamide derivative, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydronaphthalene core, followed by coupling with the dimethylaminoethyl-indole moiety. Critical parameters include solvent choice (e.g., methylene chloride or DMF), temperature control (reflux conditions), and catalysts like palladium for cross-coupling steps. Evidence from similar compounds suggests yields can be improved by optimizing stoichiometry and using inert atmospheres to prevent oxidation .

Example Reaction Optimization Table

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Sulfonylation | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride, triethylamine, CH₂Cl₂ | 17–77% | By-product formation due to moisture sensitivity |

| Indole coupling | Pd(PPh₃)₄, THF, 60°C | 39–89% | Steric hindrance from the dimethylamino group |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the connectivity of the sulfonamide, indole, and tetrahydronaphthalene groups. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and indole N-H stretches. High-performance liquid chromatography (HPLC) is recommended for purity assessment .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity data (e.g., IC₅₀ values) may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this, standardize protocols using orthogonal assays (e.g., fluorescence-based vs. radiometric) and validate results with positive controls. Cross-referencing pharmacokinetic parameters like logP and solubility can clarify bioavailability issues .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Systematic SAR studies require modifying substituents on the indole ring (e.g., substituting the 1-methyl group with halogens) or altering the tetrahydronaphthalene core (e.g., introducing electron-withdrawing groups). In vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (e.g., using AutoDock Vina) can identify critical pharmacophores. For example, bulky substituents on the indole may enhance target selectivity .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- PK Studies : Use LC-MS/MS to measure plasma half-life, bioavailability, and metabolic stability in rodent models.

- PD Studies : Employ ex vivo tissue binding assays or in vivo efficacy models (e.g., xenografts for anticancer activity). Key parameters include CYP450 inhibition potential and blood-brain barrier permeability, which are influenced by the dimethylamino group’s basicity .

Q. What methodologies are effective for identifying and mitigating synthetic impurities in large-scale production?

Impurities often arise from incomplete sulfonylation or oxidation by-products. Techniques like preparative HPLC and column chromatography are essential for purification. Process Analytical Technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time. For example, controlling reaction pH (<7) minimizes hydrolysis of the sulfonamide group .

Q. How should researchers approach computational modeling to predict this compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model binding affinities to targets like serotonin receptors or carbonic anhydrase isoforms. Focus on the sulfonamide’s hydrogen-bonding capacity and the indole’s π-π stacking interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations for Data Interpretation

- Handling Spectral Overlaps : For NMR, use DEPT-135 or HSQC to distinguish overlapping signals from the tetrahydronaphthalene and indole moieties .

- Addressing Low Bioavailability : Nanoformulation (e.g., liposomal encapsulation) or prodrug strategies (e.g., esterification of the sulfonamide) may improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.